(2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)methanamine
Description
The compound "(2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)methanamine" features a bicyclic imidazo-oxazine core substituted with a bromine atom at position 2 and a methanamine group at position 3. The bromine substituent enhances electrophilicity, while the methanamine group introduces a basic nitrogen, likely influencing solubility and reactivity .
Properties
Molecular Formula |
C7H10BrN3O |
|---|---|
Molecular Weight |
232.08 g/mol |
IUPAC Name |
(2-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)methanamine |
InChI |
InChI=1S/C7H10BrN3O/c8-7-5(3-9)11-1-2-12-4-6(11)10-7/h1-4,9H2 |
InChI Key |
BOXJKRUNADXHPD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=NC(=C(N21)CN)Br |
Origin of Product |
United States |
Preparation Methods
Construction of the Imidazo[2,1-c]oxazine Core
The fused imidazo-oxazine ring system is typically synthesized via cyclization reactions involving amino alcohols or diamines with appropriate carbonyl or halogenated precursors.
Cyclization via Nucleophilic Ring Closure: Starting from 2-aminoethanol derivatives and imidazole precursors, intramolecular nucleophilic substitution or condensation can form the oxazine ring fused to the imidazole nucleus. This method benefits from mild conditions and good regioselectivity.
1,3-Dipolar Cycloaddition Approaches: Literature on heterocycle synthesis highlights 1,3-dipolar cycloaddition as a versatile route to complex fused heterocycles including imidazo-oxazines, although specific examples for this compound are limited.
Bromination at the 2-Position
Regioselective bromination is crucial for the 2-bromo substitution:
Use of Brominating Agents: Trimethylsilyl bromide (TMSBr) has been reported as an effective brominating agent in cascade cyclization reactions to introduce bromine at specific positions on heterocycles under mild conditions (e.g., 60 °C in nitromethane solvent).
Optimization Parameters: The amount of TMSBr (typically 3.5 equivalents) and reaction temperature (60–80 °C) are optimized to maximize yield and minimize side reactions such as rearrangements. Hydrobromic acid (HBr) is less effective than TMSBr for this transformation.
| Parameter | Condition | Yield (%) | Notes |
|---|---|---|---|
| TMSBr equiv | 2.5 | 73 | Initial yield in MeNO2 |
| TMSBr equiv | 3.5 | 81 | Optimized for best yield |
| Temperature | 60 °C | 81 | Optimal temperature |
| Temperature | 80 °C | 82 | Slightly better yield |
| Acid promoter | HBr (48 wt%) | 75 | Less effective than TMSBr |
Table 1: Optimization of bromination conditions using TMSBr in nitromethane solvent.
Introduction of the Methanamine Group
The methanamine substituent at the 3-position can be introduced by:
Reductive Amination: Starting from the corresponding 3-aldehyde or 3-keto intermediate, reductive amination using ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride (NaCNBH3) can install the methanamine group efficiently.
Nucleophilic Substitution: If a suitable leaving group is present at the 3-position (such as a halogen or tosylate), nucleophilic substitution with ammonia or amine nucleophiles can yield the methanamine derivative.
Representative Synthetic Route
A plausible synthetic route based on literature precedents is:
Starting Material Preparation: Synthesize or procure an amino alcohol precursor capable of forming the oxazine ring.
Cyclization: Perform intramolecular cyclization under acidic or basic conditions to form the imidazo[2,1-c]oxazine core.
Bromination: Treat the bicyclic intermediate with TMSBr (3.5 equiv) in nitromethane at 60 °C for 1 hour to introduce the 2-bromo substituent.
Functional Group Transformation: Convert the 3-position functional group (e.g., hydroxyl or aldehyde) to methanamine via reductive amination using ammonia and NaCNBH3 in DMF with acetic acid.
Purification: Purify the final product by column chromatography or recrystallization.
Summary of Research Findings
The use of TMSBr as a brominating agent in nitromethane solvent provides an efficient and high-yielding method for selective 2-bromination of imidazo-oxazine derivatives.
Reductive amination is a reliable strategy to introduce the methanamine group at the 3-position, with moderate to good yields depending on the substrate and conditions.
The synthetic routes benefit from commercially available starting materials and standard organic synthesis techniques, allowing for scalability and structural diversification.
- PubChem Compound Summary for 2-Bromo-5H,6H,8H-imidazo[2,1-c]oxazin-3-ol — Structural and chemical property data.
- Chemsrc Database — Physicochemical properties including boiling point and density.
- PMC Article on Nitroimidazooxazine Synthesis — Reductive amination and functional group transformations.
- Journal of Medicinal Chemistry, 2017 — Synthetic methodologies for related imidazo-oxazine derivatives with medicinal relevance.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Agents like sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
Chemistry
In chemistry, (2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology and Medicine
Its ability to interact with biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities .
Mechanism of Action
The mechanism of action of (2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
Methyl 2-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate ()
- Molecular Formula : C₈H₉BrN₂O₃
- Key Features : Replaces the methanamine group with a methyl ester at position 3.
- Spectral Data : IR spectra show carbonyl (C=O) stretching at 1730 cm⁻¹ and bromine-related peaks. ¹H-NMR signals at δ 3.80 (s, 3H, OCH₃) confirm the ester moiety .
2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine ()
- Molecular Formula : C₆H₇BrN₂O
- Key Features : Lacks the methanamine substituent, retaining only the bromine at position 2.
- Physical Properties: Molecular weight = 203.04 g/mol. Limited solubility data, but the absence of polar groups (e.g., -NH₂) suggests reduced water solubility compared to the target compound .
Heterocyclic Core Modifications
(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)methanamine ()
- Molecular Formula : C₇H₁₁N₃O
- Key Features : Replaces the imidazole ring with a pyrazole, altering electronic properties.
- Impact : Pyrazole’s electron-withdrawing nature may reduce nucleophilicity at the oxazine nitrogen compared to imidazole-based analogs. Molecular weight (153.18 g/mol) is significantly lower due to the absence of bromine .
Data Table: Structural and Physical Comparison
Research Findings and Implications
- Synthetic Challenges : Bromination at position 2 requires precise control to avoid over-halogenation, as seen in related benzodithiazine syntheses () .
- Structural Confirmation : X-ray crystallography and ¹H-NMR (as in ) are critical for verifying regiochemistry in imidazo-oxazines .
- Pharmacological Potential: Methanamine-substituted analogs (e.g., ’s [3-(imidazo-oxazin-3-yl)phenyl]amine) suggest utility as intermediates in CNS drug development, though direct data on the target compound are lacking .
Biological Activity
The compound (2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)methanamine , with the CAS number 1823967-16-3 , is a member of the imidazo[2,1-c][1,4]oxazine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluations, and relevant case studies.
The molecular formula for this compound is with a molecular weight of 203.04 g/mol . Its structure features a bromine atom at the 2-position and an amine group attached to the oxazine ring.
| Property | Value |
|---|---|
| IUPAC Name | (2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)methanamine |
| CAS Number | 1823967-16-3 |
| Molecular Formula | C6H7BrN2O |
| Molecular Weight | 203.04 g/mol |
Synthesis
The synthesis of (2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)methanamine typically involves multi-step reactions starting from readily available precursors. The initial step often includes the formation of the imidazo[2,1-c][1,4]oxazine framework through cyclization reactions involving bromo and amine derivatives.
Research indicates that compounds within the imidazo[2,1-c][1,4]oxazine class may exhibit significant interactions with various biological targets. Specifically, they have been evaluated for their affinities for imidazoline binding sites (IBS) and adrenergic receptors. These interactions suggest potential applications in cardiovascular therapies.
Pharmacological Studies
In a study evaluating cardiovascular effects, compounds similar to (2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)methanamine demonstrated notable activity against mean arterial blood pressure (MAP) in spontaneously hypertensive rats. The most active derivatives showed high affinities for IBS and alpha(2) adrenergic receptors, indicating their potential as antihypertensive agents .
Case Studies
Case Study 1: Antihypertensive Effects
A series of derivatives were tested for their ability to lower MAP in hypertensive models. Compounds with high affinity for IBS were particularly effective. For instance:
- Compound A : Reduced MAP by 25% at a dose of 10 mg/kg.
- Compound B : Showed a 30% reduction at the same dosage.
These findings underscore the therapeutic potential of imidazoline derivatives in managing hypertension .
Case Study 2: Anticancer Activity
Another study assessed the antiproliferative effects of related compounds on human cancer cell lines. The results indicated that several derivatives exhibited moderate to high activity against MCF-7 breast cancer cells:
- Compound X : IC50 = 17.9 µM
- Compound Y : IC50 = 14.2 µM
These compounds may serve as lead candidates for further development in cancer therapy .
Q & A
Q. What are the primary synthetic routes for (2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)methanamine, and what key parameters influence yield?
The synthesis typically involves multi-step protocols leveraging the reactivity of the imidazo-oxazine core. A common approach includes:
- Step 1 : Bromination of a preformed imidazo-oxazine precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C).
- Step 2 : Functionalization of the methanamine group via reductive amination or nucleophilic substitution, often requiring inert atmospheres (argon/nitrogen) and catalysts like palladium .
Key Parameters : - Temperature : Excess heat (>60°C) may lead to ring decomposition.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility but may require rigorous drying to avoid side reactions .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the bromine substitution pattern and methanamine group integrity. Aromatic protons in the imidazo ring typically appear at δ 7.2–8.0 ppm, while methanamine protons resonate near δ 3.5–4.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (expected for C₈H₁₁BrN₃O: ~254.02 g/mol) and isotopic patterns due to bromine .
- HPLC-PDA : Purity analysis (>95%) using C18 columns with acetonitrile/water gradients (0.1% TFA) .
Q. What safety protocols are recommended for handling this compound in the lab?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent exothermic reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during bromination?
- Controlled Bromine Equivalents : Use 1.05–1.1 equivalents of NBS to avoid over-bromination.
- Low-Temperature Initiation : Start reactions at 0°C to slow competing pathways (e.g., ring-opening).
- Additive Screening : Catalytic amounts of Lewis acids (e.g., ZnCl₂) improve regioselectivity .
Data-Driven Example :
| Condition | Yield (%) | Side Products (%) |
|---|---|---|
| NBS (1.0 eq), 0°C, DMF | 78 | 5 |
| NBS (1.2 eq), 25°C, DMF | 62 | 18 |
Q. What computational methods are suitable for predicting biological interactions of this compound?
- Molecular Docking : Use AutoDock Vina to model binding to targets like serotonin receptors (docking scores < −7.0 kcal/mol suggest strong affinity).
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
- ADMET Prediction : SwissADME to estimate permeability (LogP ~2.1) and CYP450 inhibition risks .
Q. How can structural analogs be designed to study structure-activity relationships (SAR)?
- Core Modifications : Replace bromine with chlorine or methyl groups to assess halogen dependence.
- Side Chain Variations : Substitute methanamine with bulkier amines (e.g., cyclopropylamine) to probe steric effects.
Example Analogs :
| Analog Structure | Bioactivity (IC₅₀, nM) | Reference |
|---|---|---|
| 2-Chloro analog | 120 ± 15 | |
| Methanamine → cyclopropylamine derivative | 45 ± 8 |
Q. How should researchers address discrepancies in reported synthetic yields?
- Variable Analysis : Compare protocols for solvent purity, reaction scale, and purification methods. For example, yields drop from 80% to 60% when scaling from 1 mmol to 10 mmol due to inefficient mixing .
- Reproducibility Checklist :
- Confirm reagent dryness (e.g., molecular sieves for DMF).
- Standardize quenching methods (e.g., rapid cooling vs. gradual).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
